2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

Description

Molecular Architecture and Functional Group Analysis

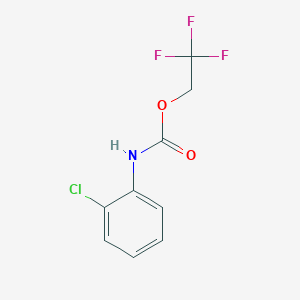

2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate possesses the molecular formula C₉H₇ClF₃NO₂ with a molecular weight of 253.61 grams per mole. The compound features a carbamate functional group (-OC(=O)NH-) that serves as the central linkage between the trifluoroethyl moiety and the chlorophenyl unit. The systematic IUPAC nomenclature identifies this compound as 2,2,2-trifluoroethyl 2-chlorophenylcarbamate, reflecting the structural arrangement where the carbamate nitrogen is bonded to the ortho-chlorinated phenyl ring.

The molecular architecture can be characterized by several key structural features. The trifluoroethyl group (-OCH₂CF₃) contains three fluorine atoms attached to the terminal carbon, creating a highly electronegative region that significantly influences the electron density distribution throughout the molecule. The carbamate carbonyl group (C=O) serves as an electron-withdrawing center, while the nitrogen atom maintains partial sp² hybridization due to resonance interactions with the carbonyl group. The 2-chlorophenyl substituent introduces additional electronic complexity through the ortho-positioning of the chlorine atom relative to the carbamate nitrogen attachment point.

Structural analysis reveals specific geometric parameters that define the molecular conformation. The InChI code 1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) provides detailed connectivity information, indicating the presence of aromatic hydrogen atoms and the specific bonding pattern within the carbamate linkage. The SMILES representation C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Cl confirms the ortho-relationship between the chlorine substituent and the carbamate nitrogen on the benzene ring.

The compound exists as a crystalline powder under standard conditions, with storage recommendations at room temperature indicating reasonable thermal stability. X-ray crystallographic data, while not extensively reported in the available literature, would be expected to reveal specific bond lengths and angles characteristic of carbamate functional groups, including the typical planar arrangement around the carbamate nitrogen due to conjugation with the carbonyl group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇ClF₃NO₂ | |

| Molecular Weight | 253.61 g/mol | |

| CAS Registry Number | 1087798-09-1 | |

| Physical Form | Crystalline powder | |

| Purity | 95% |

Stereoelectronic Effects of Trifluoroethyl and Chlorophenyl Substituents

The stereoelectronic properties of this compound arise from complex interactions between the electron-withdrawing trifluoroethyl group and the ortho-chlorophenyl substituent. The trifluoromethyl group exhibits one of the strongest electron-withdrawing effects among organic substituents, with a Hammett σ-para⁺ value of +0.612, indicating substantial electron-withdrawing capability. This electronic influence extends through the ethyl bridge to affect the carbamate functionality and the overall molecular electron distribution.

The fluorine gauche effect plays a crucial role in determining the conformational preferences of the trifluoroethyl group. This stereoelectronic phenomenon arises from stabilizing hyperconjugative interactions involving carbon-hydrogen bonding orbitals and carbon-fluorine antibonding orbitals, represented as σC-H → σ*C-F interactions. These interactions favor conformations where the fluorine atoms adopt gauche relationships with adjacent bonds, influencing the spatial arrangement of the trifluoroethyl group relative to the carbamate oxygen.

Negative hyperconjugation represents another significant stereoelectronic interaction within this molecular framework. The fluorine lone pairs can participate in donor-acceptor interactions with appropriately positioned acceptor orbitals, contributing to the overall stabilization of specific conformational arrangements. The highly electronegative fluorine atoms create electron-deficient regions that can interact with electron-rich centers elsewhere in the molecule, establishing additional stereoelectronic constraints on molecular geometry.

The ortho-chlorophenyl substituent introduces distinct stereoelectronic considerations compared to meta- or para-positioned chlorine atoms. Chlorine exhibits dual electronic effects: inductive electron withdrawal (σ-meta = +0.373) and mesomeric electron donation through resonance (+M effect). The ortho-positioning creates steric interactions between the chlorine atom and the carbamate group, potentially influencing the coplanarity of the phenyl ring with the carbamate nitrogen. This steric effect, combined with the electronic influence of the chlorine substituent, affects the overall conformational preferences and reactivity patterns.

Stereoelectronic analysis reveals that the combination of trifluoroethyl and ortho-chlorophenyl substituents creates a unique electronic environment around the carbamate functionality. The electron-withdrawing nature of both substituents increases the electrophilicity of the carbamate carbonyl carbon while simultaneously affecting the nucleophilicity of the carbamate nitrogen. These electronic modulations influence potential reaction pathways, including hydrolysis reactions and nucleophilic substitution processes.

The molecular orbital interactions between the trifluoroethyl and chlorophenyl groups involve complex donor-acceptor relationships. Natural bond orbital analysis would be expected to reveal specific hyperconjugative interactions, including n → σ* donations from chlorine lone pairs to adjacent antibonding orbitals and σ → σ* interactions involving the trifluoroethyl group. These stereoelectronic effects contribute to the overall stability and chemical behavior of the compound.

Comparative Analysis with Ortho-, Meta-, and Para-Chlorophenyl Carbamate Derivatives

The positional isomers of chlorine substitution in trifluoroethyl chlorophenylcarbamate derivatives exhibit distinct electronic and stereoelectronic properties that reflect the fundamental differences in substituent effects based on aromatic substitution patterns. Comparative analysis of the ortho-, meta-, and para-chlorophenyl derivatives reveals systematic variations in electronic properties, conformational preferences, and chemical reactivity patterns.

The ortho-derivative (this compound, CAS 1087798-09-1) demonstrates unique steric and electronic characteristics resulting from the proximity of the chlorine atom to the carbamate nitrogen. The ortho-positioning creates potential steric hindrance that can influence the coplanarity between the phenyl ring and the carbamate group, leading to conformational constraints not present in the meta- and para-isomers. Additionally, the ortho-chlorine can participate in intramolecular interactions with the carbamate functionality, potentially affecting the overall electronic distribution and molecular stability.

The meta-derivative (2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate, CAS 2366-82-7) exhibits primarily inductive electronic effects without significant resonance interactions between the chlorine substituent and the carbamate nitrogen. The meta-positioning eliminates direct conjugation pathways while maintaining the electron-withdrawing inductive influence of chlorine. Hammett constant analysis indicates that meta-chlorine substitution provides a pure measure of inductive effects (σ-meta = +0.373), making this derivative useful for understanding isolated inductive contributions to molecular properties.

The para-derivative (2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate, CAS 782-94-5) allows for maximum conjugation between the chlorine substituent and the carbamate nitrogen through the aromatic π-system. This positioning enables both inductive electron withdrawal and mesomeric electron donation, resulting in a net electronic effect (σ-para = +0.227) that is moderated compared to the purely inductive meta-effect. The para-substitution pattern facilitates resonance structures where electron density can be delocalized from the chlorine lone pairs through the aromatic ring to the carbamate nitrogen.

| Isomer | CAS Number | Molecular Weight | Sigma Value | Electronic Effects |

|---|---|---|---|---|

| Ortho | 1087798-09-1 | 253.61 g/mol | - | Steric + Electronic |

| Meta | 2366-82-7 | 253.61 g/mol | +0.373 | Purely Inductive |

| Para | 782-94-5 | 253.61 g/mol | +0.227 | Inductive + Resonance |

Stereoelectronic considerations reveal distinct conformational preferences among the three isomers. The ortho-derivative experiences steric interactions that can force the phenyl ring out of coplanarity with the carbamate nitrogen, potentially reducing conjugation and affecting the overall electronic delocalization. Computational studies of related ortho-chlorophenyl systems indicate that steric hindrance to removal of adjacent protons and steric inhibition of resonance both contribute to altered reaction pathways compared to meta- and para-isomers.

The meta-derivative maintains optimal geometric arrangements for carbamate conjugation while experiencing minimal steric interference from the chlorine substituent. This positioning allows for clear assessment of pure inductive effects without complicating steric or resonance interactions. The electronic influence of the meta-chlorine manifests primarily through σ-bond polarization rather than through π-system interactions.

The para-derivative benefits from extended conjugation pathways that allow for electron delocalization between the chlorine substituent and the carbamate nitrogen. This extended conjugation can stabilize certain conformational arrangements and influence the reactivity patterns of both the carbamate functionality and the aromatic ring. The balance between inductive withdrawal and resonance donation in the para-isomer creates intermediate electronic properties compared to the more extreme effects observed in the ortho- and meta-derivatives.

Reactivity comparisons among the three isomers reveal systematic trends related to the electronic and steric effects of chlorine positioning. Hydrolysis reactions of carbamate esters typically proceed through mechanisms involving nucleophilic attack at the carbamate carbonyl carbon. The electronic environment created by different chlorine substitution patterns would be expected to influence the electrophilicity of this carbon center, with meta-substitution providing the strongest electron-withdrawing effect and para-substitution showing moderated effects due to resonance compensation.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFDGCRYPXVYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Derivatives

A patented method describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a key intermediate for carbamate synthesis. This involves:

- Using a benzyl carbamate (CBZ) amine protecting group.

- Reacting a compound of Formula 2 with a compound of Formula 3 in the presence of a coupling reagent and base to form an intermediate (Formula 4).

- Hydrogenolysis of the intermediate to remove the protecting group and yield the free amine (Formula 1).

- Optionally, converting the free amine into its acid salt form for stability or reactivity (Formula 1A).

The intermediate phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) is particularly useful in this sequence.

Carbamate Formation via Coupling Reactions

The carbamate formation step involves coupling the 2,2,2-trifluoroethyl amine derivative with the 2-chlorophenyl moiety under conditions that facilitate carbamate bond formation. The coupling reagents and bases are chosen to optimize yield and purity.

Copper-Catalyzed Nucleophilic Aromatic Substitution for Related Fluorinated Compounds

Although the direct synthesis of this compound is less commonly reported, related fluorinated compounds such as aryl 2,2,2-trifluoroethyl sulfides have been synthesized via copper(I)-catalyzed nucleophilic aromatic substitution (Goldberg-Ullmann coupling). This method provides insights into the reactivity of the 2,2,2-trifluoroethyl group in aromatic substitution reactions, which can be adapted for carbamate synthesis.

Key features of this method include:

- Use of aryl iodides or bromides as substrates.

- Generation of 2,2,2-trifluoroethane thiol in situ from trifluoroethyl thioacetate.

- Copper(I) bromide as catalyst.

- Benzylamine as solvent and base.

- Reaction conditions: typically 110 °C for 4–6 hours under inert atmosphere.

This method achieves moderate to good yields and tolerates various functional groups, demonstrating the robustness of copper-catalyzed coupling in fluorinated aromatic compound synthesis.

Optimization Data from Copper-Catalyzed Reactions (Related)

| Entry | Copper Source | Cu mol% | Yield (%) of Aryl Trifluoroethyl Sulfide |

|---|---|---|---|

| 1 | Cu2O | 100 | 88 |

| 2 | CuI | 20 | 27 |

| 3 | CuBr | 20 | 29 |

| 4 | CuBr + TMEDA | 20 | 61 |

| 5 | None | 0 | 0 |

Conditions: 1 mmol aryl iodide, 1 mmol trifluoroethyl thioacetate, 2 mmol imidazole, 110 °C, 4 h in DMSO.

Solvent and Base Effects on Reaction Yield (Related Data)

| Entry | Solvent/Base | Yield (%) |

|---|---|---|

| 1 | Benzylamine | Highest |

| 2 | Dibenzylamine | High |

| 3 | 2-Aminoethanol | Moderate |

| 4 | Pyridine | No reaction (starting materials recovered) |

The amine solvents act both as bases and ligands, enhancing copper catalyst solubility and reaction efficiency. Pyridine was ineffective, likely due to lack of aminolysis of trifluoroethyl thioacetate.

Summary of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Protection of amine | Benzyl carbamate (CBZ) protecting group | Formation of protected intermediate |

| Coupling to form carbamate | Compound of Formula 2 + Formula 3 + coupling reagent + base | Intermediate carbamate (Formula 4) |

| Deprotection | Hydrogen + hydrogenolysis catalyst | Free amine (Formula 1) |

| Salt formation (optional) | Acid (HX) | Acid salt of amine (Formula 1A) |

| Copper-catalyzed substitution (related) | Aryl halide + trifluoroethyl thioacetate + CuBr + benzylamine | Formation of aryl trifluoroethyl derivatives |

Research Findings and Considerations

- Use of CBZ protecting groups allows selective carbamate formation and controlled deprotection.

- Copper(I) catalysis facilitates nucleophilic aromatic substitution involving fluorinated alkyl groups, adaptable to carbamate synthesis.

- Choice of solvent and base critically influences reaction yield and selectivity.

- The trifluoroethyl group imparts metabolic stability and unique physicochemical properties desirable in pharmaceutical compounds.

- The methods described are scalable and suitable for pilot or industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products Formed:

Oxidation: Trifluoroethyl N-(2-chlorophenyl)carbamate can be oxidized to form trifluoroethyl N-(2-chlorophenyl)carboxylate.

Reduction: Reduction can yield amines such as trifluoroethylamine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

- Molecular Formula : C10H8ClF3N2O2

- Molecular Weight : 284.63 g/mol

- Canonical SMILES : C1=CC=C(C(=C1)Cl)N(C(=O)OCC(F)(F)F)C

The trifluoroethyl group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

Chemistry

- Reagent in Organic Synthesis : this compound serves as a building block for synthesizing more complex molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis of Carbamates : The compound can be synthesized from 2-chloroaniline and 2,2,2-trifluoroethyl chloroformate under basic conditions. This method highlights its utility in creating derivatives with potential enhanced activity .

Biology

- Anticancer Activity : Studies have indicated that compounds containing a quinoline or chlorophenyl moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit the growth of leukemia cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The trifluoroethyl group may enhance anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Medicine

- Drug Development : The compound is being explored for its potential use in drug development targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its structural features may allow it to modulate biological targets effectively .

Anticancer Efficacy

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects at low micromolar concentrations compared to non-fluorinated counterparts. The IC50 values were notably lower, suggesting enhanced efficacy due to the trifluoromethyl group .

Inflammation Model

In an experimental model of arthritis, similar compounds demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This finding supports the potential application of this compound in treating inflammatory diseases .

Summary of Biological Activities

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl carbamate moiety can interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 2,2,2-Trifluoroethyl N-(2-bromophenyl)carbamate (CAS 1087798-33-1): Molecular weight: 298.06 (vs. 237.64 for the chloro analog).

- 2,2,2-Trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate (CAS 1087798-00-2):

Trifluoromethyl-Substituted Derivatives

- 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7):

Heterocyclic Derivatives

- 2,2,2-Trifluoroethyl N-(2-chloropyridin-3-yl)carbamate :

Agrochemical Potential

- The 2-chlorophenyl derivative is hypothesized to act as a melanin biosynthesis inhibitor, similar to 2,2,2-trifluoroethyl {3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl}carbamate, which targets fungal pathogens . Chlorine’s electron-withdrawing nature may enhance enzyme inhibition compared to methyl or methoxy substituents.

- N-Methyl-2,2,2-trifluoroethylamine (a related amine precursor) is used in herbicides and insecticides, suggesting that the 2-chlorophenyl carbamate could serve as a prodrug or intermediate in agrochemical synthesis .

Pharmacological Relevance

- Fluorinated carbamates like N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate exhibit conformational flexibility due to rotational barriers (~60 kJ/mol), which may influence drug-receptor binding kinetics. The 2-chlorophenyl group’s rigidity could reduce off-target interactions compared to bulkier substituents .

Physicochemical Properties

*logP values estimated using fragment-based methods.

Biological Activity

2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and toxicology.

- Chemical Formula : C10H9ClF3NO2

- CAS Number : 1087798-09-1

- Molecular Weight : 253.63 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that carbamate derivatives can exhibit significant antimicrobial properties. The trifluoroethyl group enhances lipophilicity, potentially improving membrane penetration and interaction with microbial targets. In a study comparing various carbamate compounds, it was found that those with halogen substitutions demonstrated increased effectiveness against certain bacterial strains .

2. Insecticidal Properties

Carbamate pesticides are known for their neurotoxic effects on insects. The compound's structure suggests potential insecticidal activity through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. Experimental studies have shown that similar carbamates effectively reduce insect populations by disrupting their nervous system function .

3. Toxicological Studies

Toxicological assessments reveal that exposure to carbamates can lead to acute toxicity in non-target organisms. A comparative study highlighted the toxic effects of related compounds on bacterial growth and respiration rates, indicating the potential ecological impact of such substances .

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Enzymatic Activity : The compound likely inhibits enzymes such as AChE in insects and other organisms, leading to neurotransmitter accumulation and subsequent paralysis.

- Membrane Interaction : The trifluoroethyl group enhances the compound's ability to interact with lipid membranes, facilitating cellular uptake and increasing its bioactivity.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Insecticidal Efficacy : A study on S-ethyl-N-(methylcarbamoyl)oxy thioacetimidate demonstrated potent insecticidal activity against common agricultural pests, suggesting a similar efficacy might be expected from this compound due to structural similarities .

- Toxicity Assessment : Research involving Bacillus stearothermophilus as a model organism showed that chlorinated carbamates exhibit significant toxicity, supporting the need for careful evaluation of this compound in environmental contexts .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2,2-Bis(p-chlorophenyl)-1,1-dichloroethylene | Antimicrobial & Toxicity | Enzyme inhibition & membrane disruption |

| S-ethyl-N-(methylcarbamoyl)oxy thioacetimidate | Insecticidal | AChE inhibition |

| Trifluoromethyl-containing drugs | Various (antiviral/antibacterial) | Diverse mechanisms depending on target |

Q & A

Q. How can researchers optimize the synthesis yield of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate?

- Methodological Answer : Synthesis optimization involves systematic adjustments to reaction parameters:

- Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and by-product formation .

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their compatibility with trifluoroethyl chloroformate intermediates .

- Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during carbamate formation .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane (10–30% v/v) ensures >95% purity .

Table 1 : Key Reaction Parameters and Outcomes

| Parameter | Conditions | Yield Range | Purity |

|---|---|---|---|

| Solvent | DCM, THF, or DMF | 60–85% | 85–90% |

| Temperature | 0°C (initial), RT (stirring) | 70–80% | >90% |

| Base | Triethylamine | 75% | 95% |

Q. What purification techniques are most effective for isolating this compound from reaction by-products?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–30%) for optimal separation .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) improve crystallinity for X-ray studies .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities in analytical-scale purification .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer : The trifluoroethyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to ethyl analogs, improving membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in liver microsomes (t½ > 120 mins vs. 30 mins for non-fluorinated analogs) .

- Target Binding : Docking studies show fluorine’s stereoelectronic effects strengthen hydrogen bonds with enzyme active sites (e.g., ΔGbinding = −8.2 kcal/mol vs. −6.5 kcal/mol for ethyl analogs) .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Cross-Testing : Compare activity against analogs (e.g., 2-chlorophenyl vs. 4-chlorophenyl derivatives) in standardized assays (IC50 ± SEM) .

- Computational Docking : Use Schrödinger Suite or AutoDock to identify steric/electronic mismatches in binding pockets .

- SAR Analysis : Tabulate substituent effects (e.g., EC50 for 2-Cl vs. 4-NO2 phenyl groups) to identify pharmacophore requirements .

Q. How can researchers address discrepancies in spectroscopic data interpretation (e.g., NMR vs. X-ray)?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NOE signals by comparing experimental crystal structures with DFT-optimized conformers .

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers (e.g., carbamate rotation barriers) .

- 2D HSQC/HMBC : Assign quaternary carbons and verify trifluoroethyl group orientation .

Q. What methodologies elucidate the metabolic stability mechanisms of this compound?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS .

- CYP Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

- Isotopic Labeling : Synthesize ¹⁸O-labeled carbamate to track hydrolysis kinetics via mass spectrometry .

Q. How to evaluate structure-activity relationships (SAR) when substituents on the phenyl ring vary?

- Methodological Answer :

- Analog Synthesis : Replace 2-Cl with electron-withdrawing (NO2) or donating (OMe) groups .

- Biological Profiling : Test analogs in dose-response assays (e.g., IC50 in enzyme inhibition) .

- QSAR Modeling : Use MOE or RDKit to correlate Hammett σ values with activity trends .

Q. What approaches mitigate toxicity data gaps in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.